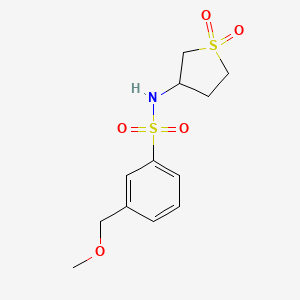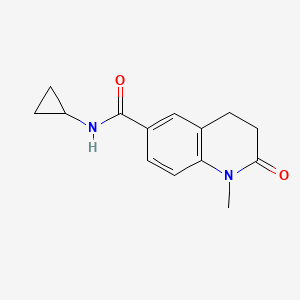
N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a carboxamide group attached to a tetrahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis and purification systems to optimize the overall process.
化学反应分析
Types of Reactions
N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydroxyquinoline derivatives .
科学研究应用
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolones
- N-arylsulfonyl-3-acetylindole derivatives
- Phenyl derivatives as cannabinoid receptor agonists
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
N-cyclopropyl-1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16-12-6-2-10(14(18)15-11-4-5-11)8-9(12)3-7-13(16)17/h2,6,8,11H,3-5,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCWHGRCNWPDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
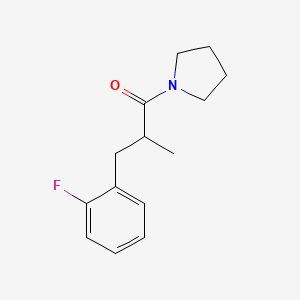
![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B7607366.png)
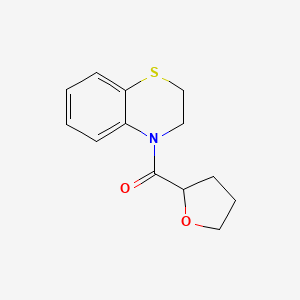
![1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]-N-[2-methyl-4-(thiomorpholin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7607379.png)
![1-[2-(4-Ethylphenyl)morpholin-4-yl]propan-1-one](/img/structure/B7607397.png)
![1-[2-(3,4-Dichlorophenyl)morpholin-4-yl]ethanone](/img/structure/B7607398.png)
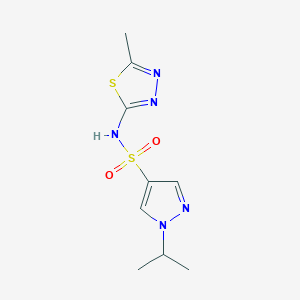
![N-[1-(4-fluorophenyl)cyclopropyl]pyridine-3-carboxamide](/img/structure/B7607411.png)
![N-[2-(3-chlorophenyl)propan-2-yl]methanesulfonamide](/img/structure/B7607414.png)
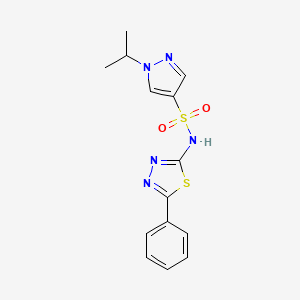
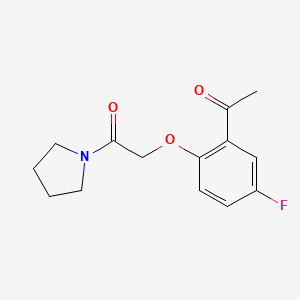
![1-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7607429.png)
![2-chloro-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluorobenzamide](/img/structure/B7607433.png)
